molecular formula C10H20N2Si B067176 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole CAS No. 160425-48-9

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole

Cat. No. B067176
M. Wt: 196.36 g/mol
InChI Key: QXALJDVEKIUPAE-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole derivatives involves the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one as a key step, proving its utility as a building block for various 2-aminoimidazole alkaloids (Ando & Terashima, 2010). Additionally, the N-tert-butanesulfinyl imines are versatile intermediates for asymmetric synthesis, showcasing the significance of tert-butanesulfinamide in forming a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis
The structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was elucidated using NMR, FT-IR, and single-crystal X-ray diffraction studies. Theoretical calculations based on the density functional method were consistent with experimental data, highlighting the stability of this compound through hydrogen bonding and π–π stacking interactions (Chen et al., 2021).

Chemical Reactions and Properties
Chemical reactions involving 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole derivatives are diverse. For example, the reaction of cycloheptatrienylzirconium half-sandwich complex with bis(2,6-diisopropylphenyl)imidazolin-2-imine yields imidazolin-2-iminato complexes, demonstrating the potential for complexation and oxidation reactions (Glöckner et al., 2012).

Physical Properties Analysis
The physical properties of tert-butyldimethylsilyl cellulose, which can be obtained by homogeneous conversion in the presence of imidazole, indicate that 2,6-di-O-tert-butyldimethylsilyl moieties are the main repeating units, offering insights into regioselective protection and functionalization patterns (Heinze, Pfeifer, & Petzold, 2007).

Scientific Research Applications

  • Reactivity with Organolithium Reagents : A study by Gimisis et al. (2003) explored the reactivity of O-tert-Butyldimethylsilylimidazolyl aminals, which form from aldehydes, with organolithium reagents. This reaction mechanism involves the formation of a 2-imidazolyl anion, exemplified by the isolation of 2-TBDMS-imidazole. This discovery allows for tuning the reactivity of these aldehyde derivatives (Gimisis, Arsenyan, Georganakis, & Leondiadis, 2003).

  • Protection of Phenols : Bastos et al. (2005) described a procedure for protecting phenols with tert-butyldimethylsilyl chloride using imidazole as a catalyst. This method is efficient for silylating various phenolic compounds under solvent-free conditions, which aligns with goals for reducing residues in organic synthesis (Bastos, Ciscato, & Baader, 2005).

  • Synthesis of Imidazolecarboxaldehydes : Kim et al. (1995) synthesized 1-(dimethylsulfamoyl)-2-imidazolecarboxaldehyde and its derivatives, including 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole. These compounds are relevant in the context of imidazole chemistry and its applications (Kim, Abdelaal, Bauer, & Heimer, 1995).

  • Functionalization of Cellulose : Heinze et al. (2008) reported on the functionalization pattern of tert-butyldimethylsilyl cellulose. This study is important for understanding how cellulose derivatives can be modified for various applications, including in material science and biochemistry (Heinze, Pfeifer, & Petzold, 2008).

  • Deprotection and Functionalisation of Imidazole Derivatives : Torregrosa et al. (2007) investigated the isoprene-catalysed lithiation of various 1-substituted imidazoles, including tert-butyldimethylsilyl derivatives. This process leads to the cleavage of the protecting group, producing 1H-imidazole, and is relevant in synthetic chemistry (Torregrosa, Pastor, & Yus, 2007).

properties

IUPAC Name

tert-butyl-dimethyl-(1-methylimidazol-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2Si/c1-10(2,3)13(5,6)9-11-7-8-12(9)4/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXALJDVEKIUPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404121
Record name 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole

CAS RN

160425-48-9
Record name 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Bellina, M Lessi, G Marianetti, A Panattoni - Tetrahedron Letters, 2015 - Elsevier
A variety of 2-substituted 5-alkynyl-1H-imidazoles were easily prepared by a one-pot sequential procedure involving a highly regioselective electrophilic C-5 bromination of 1,2-dimethyl-…
Number of citations: 12 www.sciencedirect.com
W Qu, B Hu, JW Babich, N Waterhouse… - Nature …, 2020 - nature.com
Carbon-11 ( 11 C) is one of the most ideal positron emitters for labeling bioactive molecules for molecular imaging studies. The lack of convenient and fast incorporation methods to …
Number of citations: 16 www.nature.com
KS Kanyiva - 2010 - repository.kulib.kyoto-u.ac.jp
The presence of fluorine atom (s) in an organic compound influences its physical, chemical and biological properties significantly. 1 In particular, organic molecules containing fluoroaryl …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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